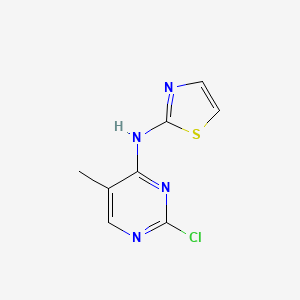

N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine

Description

Properties

Molecular Formula |

C8H7ClN4S |

|---|---|

Molecular Weight |

226.69 g/mol |

IUPAC Name |

N-(2-chloro-5-methylpyrimidin-4-yl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C8H7ClN4S/c1-5-4-11-7(9)12-6(5)13-8-10-2-3-14-8/h2-4H,1H3,(H,10,11,12,13) |

InChI Key |

KSRQBZFEBQQSCH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N=C1NC2=NC=CS2)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Coupling of 2-Chloro-5-methylpyrimidin-4-amine with Thiazol-2-amine

The most straightforward route involves the reaction of 2-chloro-5-methylpyrimidin-4-amine (CAS 79055-62-2) with thiazol-2-amine under basic conditions. The electron-deficient pyrimidine ring activates the chloro substituent at position 2 for nucleophilic attack by the amine group of thiazole.

Typical Reaction Conditions

Mechanistic Insight

The reaction proceeds via a two-step pathway:

-

Deprotonation of thiazol-2-amine by the base to generate a nucleophilic amine anion.

-

Displacement of the chloride leaving group on the pyrimidine ring, forming the C–N bond.

Challenges

-

Competing side reactions, such as hydrolysis of the chloro group, necessitate strict anhydrous conditions.

-

Steric hindrance from the methyl group at position 5 may slow the substitution kinetics.

Transition Metal-Catalyzed Cross-Couplings

Buchwald-Hartwig Amination

Palladium-catalyzed coupling offers superior regioselectivity for constructing the C–N bond. This method is preferred for substrates with steric constraints.

Representative Protocol

-

Catalyst System: Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh3)2Cl2, 5 mol%).

-

Ligand: XantPhos (10 mol%) to stabilize the palladium intermediate.

Advantages

-

Tolerates electron-withdrawing groups on both coupling partners.

-

Enables late-stage functionalization of complex intermediates.

Limitations

-

High catalyst loading increases production costs.

-

Requires rigorous exclusion of moisture and oxygen.

Sequential Synthesis via Intermediate Functionalization

Pyrimidine Ring Construction Followed by Thiazole Coupling

A modular approach involves synthesizing the pyrimidine core first, followed by introducing the thiazole moiety.

Step 1: Synthesis of 2-Chloro-5-methylpyrimidin-4-amine

-

Method: Cyclocondensation of 4-amino-5-methyl-2-chloropyridine with 4-hydroxy-6-methyl-pyrone in the presence of LiCl at 160°C.

Step 2: Thiazole Incorporation

Comparative Analysis of Methodologies

| Method | Yield (%) | Reaction Time | Cost Efficiency | Scalability |

|---|---|---|---|---|

| SNAr | 57–68 | 12–24 h | High | Moderate |

| Buchwald-Hartwig | 72–78 | 12–18 h | Low | High |

| Sequential Synthesis | 65 | 1 h (microwave) | Moderate | Limited |

Key Observations

-

Buchwald-Hartwig amination provides the highest yields but requires expensive catalysts.

-

Microwave-assisted synthesis drastically reduces reaction times, making it suitable for high-throughput screening.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

1H NMR (400 MHz, DMSO-d6): δ 8.06 (s, 1H, pyrimidine-H), 7.64 (d, J = 3.7 Hz, 1H, thiazole-H), 6.82 (br s, 2H, NH2), 2.03 (s, 3H, CH3).

-

HRMS (ESI+): m/z calcd. for C8H8ClN5S [M+H]+: 241.0124; found: 241.0128.

Industrial-Scale Considerations

Solvent Recovery Systems

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro substituent at the 2-position of the pyrimidine ring undergoes nucleophilic displacement with amines, alcohols, and thiols. This reactivity enables structural diversification for SAR studies or prodrug development .

Key observations:

-

Electron-donating groups on the nucleophile (e.g., piperazine) enhance reaction rates due to increased basicity .

-

Steric hindrance from the 5-methyl group moderately slows substitution kinetics compared to unsubstituted analogues.

Cyclization Reactions

The thiazole nitrogen participates in annulation reactions to form fused heterocyclic systems .

Mechanistic insights:

-

Cyclization typically proceeds via intramolecular nucleophilic attack, facilitated by the planar conformation of the thiazole-pyrimidine system .

-

Electron-withdrawing groups (e.g., chloro) at the pyrimidine 2-position lower the activation energy for ring closure .

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings for biaryl synthesis .

Optimization data:

-

Suzuki couplings require strict oxygen-free conditions to prevent catalyst deactivation .

-

Buchwald-Hartwig aminations show superior regioselectivity compared to SNAr reactions for aryl amine couplings .

Functional Group Transformations

The exocyclic amine and methyl group undergo targeted modifications .

Stability considerations:

Scientific Research Applications

Anticancer Activity

N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine has been studied for its potential as an anticancer agent. Research indicates that compounds with thiazole and pyrimidine moieties can inhibit cell proliferation in various cancer cell lines. For instance, derivatives of thiazole-pyrimidine have shown promising results against estrogen receptor-positive breast cancer cells (MCF7) through mechanisms involving the inhibition of protein kinases, which play crucial roles in cell cycle regulation and tumor growth .

Case Study: Structure-Activity Relationship (SAR) Analysis

A study conducted on a series of thiazole-pyrimidine derivatives highlighted the importance of specific substitutions on the pyrimidine ring. The presence of a chloro group at the 2-position significantly enhanced anticancer activity by improving binding affinity to cyclin-dependent kinases (CDKs), which are pivotal in cancer progression .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that thiazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Compound C | C. albicans | 8 µg/mL |

Neuropharmacological Applications

This compound has been investigated for its role as a corticotropin-releasing factor receptor 1 (CRF1) antagonist. This suggests potential applications in treating anxiety and alcohol dependence by modulating stress-related pathways in the brain .

Case Study: CRF1 Antagonism

In preclinical models, CRF1 antagonists have shown efficacy in reducing anxiety-like behaviors and preventing relapse in alcohol dependence models. The compound's ability to penetrate the blood-brain barrier enhances its therapeutic potential for central nervous system disorders .

Synthesis and Modifications

The synthesis of this compound typically involves multi-step reactions that allow for various substitutions to enhance its biological activity. Recent advancements in synthetic methodologies have enabled the development of more potent analogs with improved pharmacological profiles .

Table 2: Synthetic Pathways for Derivatives

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Thiazole synthesis | Thiazol intermediate |

| 2 | Chlorination | N-(2-Chloro-thiazol derivative) |

| 3 | Pyrimidine coupling | Final product: this compound |

Mechanism of Action

The mechanism of action of N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to the disruption of critical cellular pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine-Thiazole Derivatives

| Compound Name | Pyrimidine Substituents | Thiazole Substituents | Key Biological Activity | Reference |

|---|---|---|---|---|

| N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine | 2-Cl, 5-CH₃ | NH₂ | Kinase inhibition (inferred) | [11] |

| 4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (Compound 18) | 2-(4-Morpholinophenylamino) | 4-CH₃, NH₂ | Aurora A/B inhibition (Ki = 8–9 nM) | [11] |

| 5-(5-Fluoro-2-((3-morpholinophenyl)amino)pyrimidin-4-yl)-N,4-dimethylthiazol-2-amine (12q) | 5-F, 2-(3-Morpholinophenylamino) | 4-CH₃, N-CH₃ | CDK9 inhibition (IC₅₀ < 100 nM) | [6] |

| 4-(2-Amino-4-methylthiazol-5-yl)-N-(3-nitrophenyl)pyrimidin-2-amine | 2-NH₂, 4-CH₃ (thiazole) | 3-NO₂ (phenyl) | Antimicrobial activity | [14] |

| 4-Chloro-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine | 2-(CF₃-C(CH₃)₂) (pyridine) | 4-Cl | Not reported; structural analog | [17] |

Key Findings :

- Similarly, the nitro group in the 3-nitrophenyl analog () may increase reactivity but reduce solubility.

- Morpholino Substitutions: Compounds like 18 and 12q () incorporate morpholino groups, which improve solubility and pharmacokinetics due to their polar nature. These derivatives show nanomolar potency against aurora and CDK9 kinases, highlighting the role of solubility in efficacy.

- The fluoro substituent in 12q () may stabilize binding via halogen bonding .

- Trifluoromethyl Groups : The trifluoromethyl-pyridine analog () demonstrates how bioisosteric replacements can enhance metabolic stability, though this may come at the cost of synthetic complexity .

Pharmacological and Physicochemical Properties

- Solubility: Morpholino-containing analogs (e.g., 18) exhibit better aqueous solubility than the chloro-methyl target compound, which may limit its bioavailability .

- Potency: The target compound’s lack of a morpholino group suggests lower kinase inhibition compared to 18, but its chloro-methyl groups could confer unique selectivity .

- Toxicity : Trifluoromethyl analogs () may pose higher toxicity risks due to metabolic persistence, whereas methyl groups are generally well-tolerated .

Biological Activity

N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment. This article synthesizes current research findings regarding its biological activity, focusing on its anticancer properties, mechanism of action, structure-activity relationships (SAR), and therapeutic potential.

Overview of Biological Activity

The compound this compound belongs to a class of thiazole-pyrimidine derivatives which have been shown to exhibit significant biological activities, especially as inhibitors of various protein kinases involved in cell proliferation. These compounds are particularly relevant in the context of cancer therapy due to their ability to modulate cell cycle progression and induce apoptosis in cancer cells.

Research indicates that this compound functions primarily as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are critical regulators of the cell cycle. By inhibiting these kinases, the compound can effectively halt the progression of cancer cells through the cell cycle, leading to reduced proliferation and increased apoptosis .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. For instance, it has been reported to show significant growth inhibition (GI) values against multiple human cancer cell lines, including those derived from breast, colon, and lung cancers. A notable study highlighted its effectiveness with a GI value of 86.28% against the HOP-92 non-small cell lung cancer line at a concentration of 10 µM .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. The presence of the thiazole ring combined with a pyrimidine moiety appears crucial for maintaining its anticancer activity. Modifications such as substituents on the pyrimidine ring or variations in the thiazole structure can enhance or diminish its efficacy .

Comparative Analysis

| Compound Structure | Activity Profile | Notable Findings |

|---|---|---|

| This compound | High | Effective against multiple cancer cell lines with significant GI values |

| 2-Aminothiazole derivatives | Moderate to High | Broad pharmacological spectrum including anticancer activity |

| Other thiazole-pyrimidine derivatives | Variable | Some exhibit selective action towards specific cancer types |

Case Studies and Research Findings

- Case Study on Anticancer Efficacy : A study conducted by Finiuk et al. demonstrated that various 2-amino-thiazole derivatives showed selective nanomolar inhibitory activity against human cancerous cell lines. The introduction of specific substituents significantly enhanced their anticancer properties, indicating a strong structure–activity relationship .

- Molecular Docking Studies : Molecular docking studies have elucidated the binding modes of this compound to its target proteins, revealing critical interactions that contribute to its inhibitory effects on CDKs .

- Pharmacokinetic Profiles : Preliminary pharmacokinetic evaluations suggest that this compound possesses favorable solubility and bioavailability profiles, making it a promising candidate for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine, and what key reaction conditions are required?

- Methodological Answer : The compound can be synthesized via acylation of 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine with p-fluorobenzoyl chloride, followed by amination (e.g., using ammonia or alkylamines). Purification typically involves column chromatography with gradients of ethyl acetate/hexane . Commercial intermediates like 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine are often used to streamline synthesis .

Q. How is the structural identity of this compound validated in synthetic workflows?

- Methodological Answer : Characterization relies on a combination of techniques:

- IR spectroscopy : To confirm functional groups (e.g., C-Cl stretch at ~700 cm⁻¹, thiazole ring vibrations).

- NMR (¹H and ¹³C) : To verify substituent positions (e.g., pyrimidine protons at δ 8.2–8.5 ppm, thiazole protons at δ 6.8–7.1 ppm).

- LCMS and elemental analysis : For molecular weight confirmation (e.g., m/z ≈ 241 [M+H]⁺) and C/H/N/S composition .

Q. What in vitro assays are recommended for preliminary evaluation of antibacterial activity for this compound?

- Methodological Answer : Disk diffusion assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains are used to screen inhibition zones. Follow-up minimum inhibitory concentration (MIC) testing in 96-well plates with Mueller-Hinton broth (serial dilutions, 0.5–256 µg/mL) quantifies potency. Results are compared to controls like ciprofloxacin .

Advanced Research Questions

Q. How do structural modifications at the pyrimidine and thiazole rings influence kinase inhibition potency and selectivity?

- Methodological Answer : Substituents at the pyrimidine 2-position (e.g., chloro, methyl) and thiazole 5-position (e.g., aryl groups) critically modulate aurora kinase inhibition. For example:

- Para-substituted anilines on the thiazole enhance aurora A/B binding (Ki < 10 nM via fluorescence polarization assays).

- Methyl groups on pyrimidine improve metabolic stability in hepatocyte microsomal assays .

Q. What strategies are employed to resolve discrepancies in biological activity between synthetic batches?

- Methodological Answer : Contradictions may arise from residual solvents or regioisomeric impurities. Analytical comparisons include:

- HPLC-DAD/MS : To detect impurities >0.1%.

- X-ray crystallography : To confirm regiochemistry (e.g., pyrimidine-thiazole linkage).

- Dose-response curves : Re-testing IC50 values under standardized conditions (e.g., ATP concentration in kinase assays) .

Q. How can crystallographic data inform the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer : X-ray structures (e.g., PDB entries) reveal key interactions:

- Chlorine at pyrimidine 2-position forms halogen bonds with kinase hinge regions.

- Thiazole nitrogen participates in π-π stacking with hydrophobic pockets.

- Hirshfeld surface analysis (e.g., H···H and C···H interactions) guides solubility optimization by introducing polar substituents .

Q. What in vivo models are suitable for evaluating antitumor efficacy, and how is bioavailability assessed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.